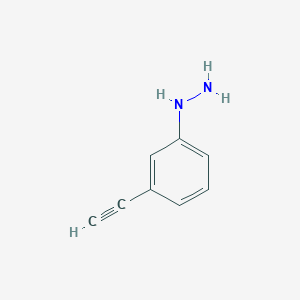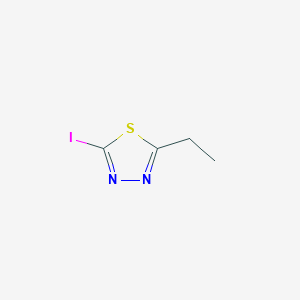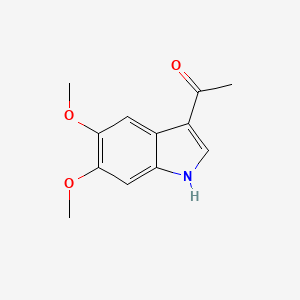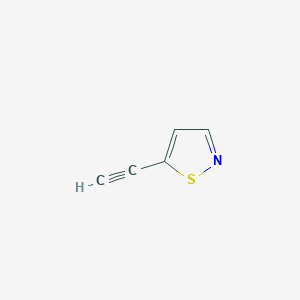
5-Ethynyl-1,2-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,2-thiazole typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out under acidic conditions at temperatures ranging from 78 to 100°C for several hours. After the reaction, the mixture is neutralized, extracted, and purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the C-5 and C-2 positions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl isothiocyanates are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Applications De Recherche Scientifique
5-Ethynyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-1,2-thiazole involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can bind to DNA and interfere with its replication and transcription processes.
Enzyme Inhibition: It inhibits enzymes involved in metabolic pathways, leading to the disruption of cellular functions.
Receptor Modulation: this compound can modulate receptor activity, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Thiazole: A basic scaffold found in many natural compounds and synthetic drugs.
Isothiazole: An isomer of thiazole with similar chemical properties.
Benzothiazole: A fused ring system with applications in medicinal chemistry.
Uniqueness: 5-Ethynyl-1,2-thiazole stands out due to its unique ethynyl group at the C-5 position, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C5H3NS |
|---|---|
Poids moléculaire |
109.15 g/mol |
Nom IUPAC |
5-ethynyl-1,2-thiazole |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-4-6-7-5/h1,3-4H |
Clé InChI |
IQKQIIQTGUVNTE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



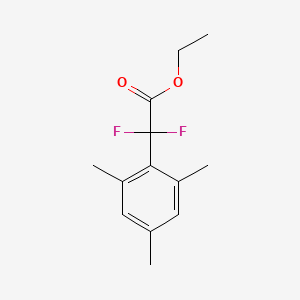
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine](/img/structure/B11721325.png)

![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)
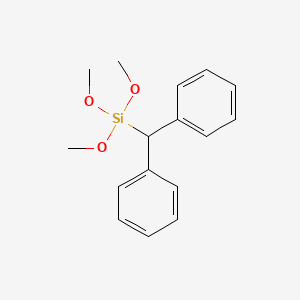
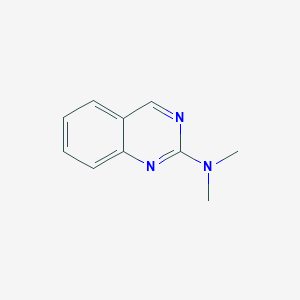
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)

